REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)C)=[CH:5][CH:4]=1.[C:12]([O-])(=O)C.[NH4+].[C:17]([BH3-])#[N:18].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:17]([NH2:18])[CH3:12])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
at ambient temperature, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in batches
|
Type
|
ADDITION
|
Details
|
ice is added
|
Type
|
EXTRACTION
|
Details
|
The acidic solution is extracted with dichloromethane
|
Type
|
ADDITION
|
Details
|
The aqueous phase is then mixed with conc. ammonia
|
Type
|
TEMPERATURE
|
Details
|
with cooling, until a clearly alkaline reaction
|
Type
|
EXTRACTION
|
Details
|
extracted exhaustively with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Reaction Time |
20 h |
Name
|
2-(4-methoxyphenyl)-1-methylethylamine
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CC(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |